T 0156 hydrochloride
CAS No.: 324572-93-2
Cat. No.: VC0544337
Molecular Formula: C31H30ClN5O7
Molecular Weight: 620.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324572-93-2 |
|---|---|
| Molecular Formula | C31H30ClN5O7 |
| Molecular Weight | 620.0 g/mol |
| IUPAC Name | methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H |
| Standard InChI Key | RBJCBXAXUHCWBR-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl |
| Canonical SMILES | CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
T 0156 hydrochloride possesses a complex molecular architecture optimized for PDE5 inhibition. Its systematic name is 1,2-Dihydro-2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, with a molecular formula of and a molecular weight of 620.06 g/mol . The compound’s structure includes a naphthyridine core substituted with pyridinyl, pyrimidinyl, and trimethoxyphenyl groups, which contribute to its binding affinity for PDE5’s catalytic site .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Purity | ≥99% (HPLC) | |
| Solubility | 17.3 mg/mL in DMSO | |
| Melting Point | 155–156.4°C | |
| Storage Conditions | 2–8°C |
The compound’s poor aqueous solubility necessitates dissolution in dimethyl sulfoxide (DMSO) for experimental use . Its stability under refrigerated conditions ensures consistent performance in laboratory settings .
Mechanism of Action: PDE5 Inhibition and cGMP Modulation
T 0156 hydrochloride exerts its pharmacological effects by competitively inhibiting PDE5, an enzyme responsible for hydrolyzing cGMP in vascular smooth muscle cells . By blocking cGMP degradation, the compound elevates intracellular cGMP levels, activating protein kinase G (PKG) and subsequent pathways that reduce calcium influx, leading to muscle relaxation and vasodilation .
Enzymatic Selectivity Profile
| PDE Isoform | IC₅₀ (nM) | Selectivity vs. PDE5 |
|---|---|---|
| PDE5 | 0.23 | — |
| PDE6 | 56 | 240-fold less potent |
| PDE1–4 | >10,000 | >43,000-fold selective |
Data derived from canine tissue assays .
This selectivity profile minimizes off-target effects on other PDE isoforms, such as PDE1 (involved in cardiac function) and PDE3 (linked to platelet aggregation), which are commonly inhibited by less-specific agents like sildenafil .
Pharmacological Effects in Preclinical Models
In Vitro Studies
In isolated rabbit corpus cavernosum, T 0156 hydrochloride (10–100 nM) increased cGMP concentrations from 1.1 ± 0.4 pmol/mg protein (basal) to 6.0 ± 1.5 pmol/mg protein, correlating with enhanced relaxation responses to electrical field stimulation . These effects were concentration-dependent, with 100 nM achieving 76.9 ± 19.8% relaxation compared to 12.3 ± 10.1% in controls .
In Vivo Efficacy
Intravenous administration in anesthetized dogs (10–1,000 µg/kg) potentiated pelvic nerve stimulation-induced penile tumescence by up to 279.0 ± 38.4%, surpassing sildenafil’s efficacy at equivalent doses . Notably, T 0156’s plasma concentration (16.7 ± 1.6 ng/mL at 10 µg/kg) was fivefold lower than sildenafil’s (78.8 ± 5.3 ng/mL at 100 µg/kg), yet both produced comparable tumescence potentiation (~180–190%), underscoring T 0156’s superior potency .
Antinociceptive Synergy
Emerging evidence suggests that T 0156 hydrochloride enhances the analgesic effects of nitrous oxide (N₂O) by prolonging cGMP-mediated signaling in pain pathways. This interaction opens avenues for combinational therapies in chronic pain management.
Comparative Analysis with Sildenafil
| Parameter | T 0156 Hydrochloride | Sildenafil |
|---|---|---|
| PDE5 IC₅₀ | 0.23 nM | 3.6 nM |
| PDE6 IC₅₀ | 56 nM | 29 nM |
| PDE1–4 IC₅₀ | >10,000 nM | >270 nM |
| Plasma Concentration* | 16.7 ng/mL (10 µg/kg) | 78.8 ng/mL (100 µg/kg) |
| Retinal Side Effects | Mild (41.1% amplitude reduction) | Severe (71.7% amplitude reduction) |
Doses producing equivalent tumescence potentiation in dogs .
T 0156’s 240-fold selectivity for PDE5 over PDE6 contrasts sharply with sildenafil’s 8-fold selectivity, explaining its reduced impact on light-adapted electroretinograms—a proxy for visual disturbances . This attribute positions T 0156 as a candidate with fewer off-target effects in clinical applications.
Technical Considerations for Experimental Use
Solution Preparation
| Stock Concentration | Volume Required for 1 mM (per 1 mg) |
|---|---|
| 1 mg/mL | 1.61 mL DMSO |
| 5 mg/mL | 0.32 mL DMSO |
Calculations based on molecular weight .
Stability Protocols
-
Short-term: Store at -20°C for ≤1 month.
Clinical and Preclinical Development Status
T 0156 hydrochloride remains in preclinical development under Mitsubishi Tanabe Pharma Corp., with no active clinical trials reported as of April 2025 . Its pending R&D status reflects ongoing evaluations of long-term safety and formulation optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume